An In-depth Technical Guide to the Chemical Properties of Piperidine-1-carboxamidine Hemisulfate
An In-depth Technical Guide to the Chemical Properties of Piperidine-1-carboxamidine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Piperidine-1-carboxamidine Hemisulfate. Due to the limited publicly available data for this specific compound, this guide also incorporates information from closely related piperidine-1-carboxamidine and piperidine carboxamide derivatives to provide a broader context for its potential applications and characteristics.
Core Chemical Properties
Piperidine-1-carboxamidine hemisulfate is a salt form of the parent compound, piperidine-1-carboxamidine. The hemisulfate designation indicates a 2:1 molar ratio of the piperidine-1-carboxamidine base to sulfuric acid.
Physicochemical Data
The available quantitative data for Piperidine-1-carboxamidine Hemisulfate and its parent compound are summarized in the tables below.
Table 1: Properties of Piperidine-1-carboxamidine Hemisulfate
| Property | Value | Source |
| CAS Number | 94052-13-8 | [1][2] |
| Molecular Formula | C12H28N6O4S | [1] |
| Molecular Weight | 352.45 g/mol | [1] |
| Melting Point | 282-283 °C (decomposes) | [3] |
| Boiling Point | 202.9 °C at 760 mmHg (Predicted) | [1] |
Table 2: Properties of Piperidine-1-carboxamidine (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C6H13N3 | [4] |
| Molecular Weight | 127.19 g/mol | [5] |
| Monoisotopic Mass | 127.11095 Da | [4] |
| XlogP (Predicted) | 0.2 | [4] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Experimental Protocols
General Synthesis of Piperidine Carboxamides
A common method for the synthesis of piperidine carboxamides involves the coupling of a piperidine derivative with a suitable carboxylic acid, often facilitated by a coupling agent.
Caption: General workflow for the synthesis of piperidine carboxamides.
Experimental Protocol: Amide Coupling for Piperidine Carboxamide Synthesis
This protocol is adapted from a general procedure for the synthesis of piperazine/piperidine amides of chromone-2-carboxylic acid and serves as a representative example.[6]
-
Reaction Setup: To a solution of the desired carboxylic acid (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM), add a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 equivalents) and a catalyst such as 4-(Dimethylamino)pyridine (DMAP, 0.2 equivalents).
-
Activation: Stir the resulting mixture at room temperature under an inert atmosphere (e.g., nitrogen) for approximately 10 minutes to activate the carboxylic acid.
-
Amine Addition: Add the piperidine derivative (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to stir overnight at room temperature.
-
Workup: Upon completion, partition the reaction mixture between DCM and a 5% sodium bicarbonate solution. Separate the organic layer.
-
Purification: Dry the organic layer, filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by flash chromatography.
Biological Activity and Signaling Pathways
While specific biological data for Piperidine-1-carboxamidine Hemisulfate is not extensively documented, the broader class of piperidine carboxamides has been investigated for various therapeutic applications.
Known Biological Activities of Piperidine Carboxamide Derivatives
-
Antiproliferative Activity: Certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors with antiproliferative activity in prostate cancer cell lines.[7]
-
Antifungal Activity: Piperazine-1-carboxamidine analogues, which are structurally related to piperidine-1-carboxamidines, have shown fungicidal activity against Candida albicans by inducing the accumulation of endogenous reactive oxygen species (ROS).[8]
Potential Signaling Pathway: Tubulin Inhibition
Based on the findings for related compounds, a potential mechanism of action for some piperidine carboxamide derivatives is the inhibition of tubulin polymerization, which is crucial for cell division.
References
- 1. PIPERIDINE-1-CARBOXAMIDINE HEMISULFATE| CAS:#94052-13-8 -Letopharm Limited [letopharm.com]
- 2. PIPERIDINE-1-CARBOXAMIDINE HEMISULFATE | 94052-13-8 [chemicalbook.com]
- 3. PIPERIDINE-1-CARBOXAMIDINE HEMISULFATE CAS#: 94052-13-8 [m.chemicalbook.com]
- 4. PubChemLite - Piperidine-1-carboxamidine (C6H13N3) [pubchemlite.lcsb.uni.lu]
- 5. CID 15621626 | C6H13N3 | CID 15621626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
